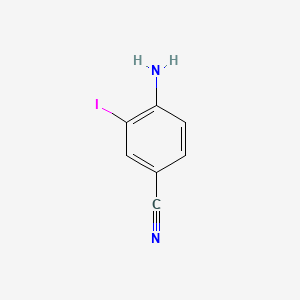

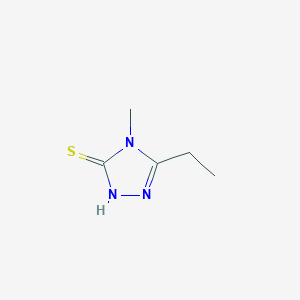

5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol

説明

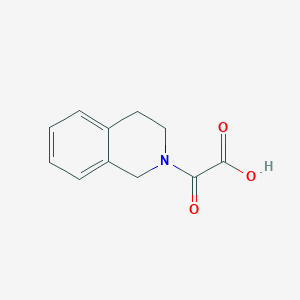

The compound of interest, 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol, is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility and has been extensively studied due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions and subsequent functionalization of the triazole core. For instance, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes in methanol and sodium hydroxide results in high yields of S-derivatives . Similarly, the synthesis of 4-(amino)-5-phenyl-1,4H-1,2,4-triazole-3-thiol involves cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to yield Schiff bases .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized using X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was determined, and its molecular and crystal structure was compared with aromatic analogs . Theoretical calculations, such as density functional theory (DFT), are also employed to predict the molecular geometry and vibrational frequencies, as seen in the study of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione .

Chemical Reactions Analysis

1,2,4-Triazole derivatives undergo various chemical reactions, including nucleophilic substitution and condensation. The reactivity of these compounds allows for the synthesis of a wide range of derivatives with different substituents, which can significantly alter their chemical properties and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure. These compounds exhibit interesting photophysical properties, such as photoluminescence, which can be analyzed through spectroscopic methods . Additionally, their nonlinear optical properties have been investigated, revealing that some derivatives have higher hyperpolarizability than urea, a commercial nonlinear optical material . The solubility, melting points, and stability of these compounds can vary widely depending on the nature of the substituents and the conditions under which they are synthesized and stored .

科学的研究の応用

Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

-

Pharmacology

- Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

- Commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and more .

-

Neuroprotection

- Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .

- These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

- They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety And Hazards

特性

IUPAC Name |

3-ethyl-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-3-4-6-7-5(9)8(4)2/h3H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWNVPUZNJSFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397012 | |

| Record name | 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

4418-57-9 | |

| Record name | 5-ethyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)